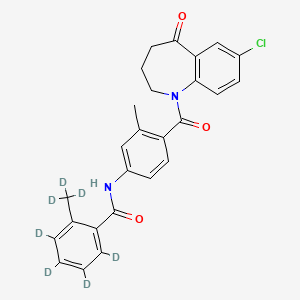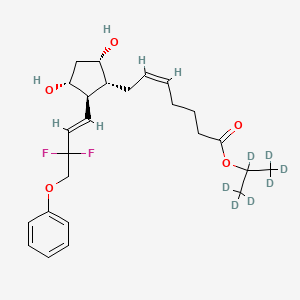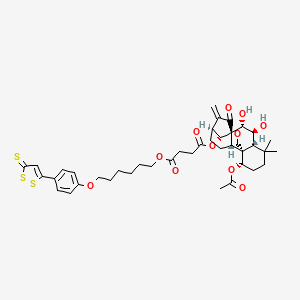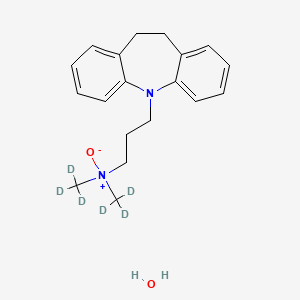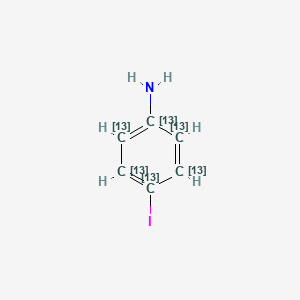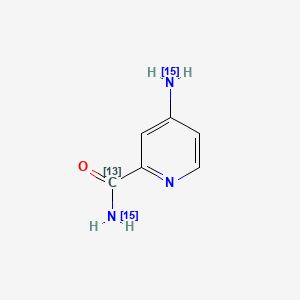
L-Histidine-13C6,15N3,d5 (hydrochloride hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is a specially labeled form of L-Histidine, an essential amino acid. This compound is labeled with carbon-13, deuterium, and nitrogen-15 isotopes, making it valuable for various scientific research applications. It is primarily used in studies involving metabolic pathways, protein synthesis, and molecular dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves the incorporation of stable isotopes into the L-Histidine molecule. The process typically starts with the precursor molecules labeled with the desired isotopes. These precursors undergo a series of chemical reactions, including amidation, cyclization, and hydrolysis, to form the final product. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of isotopes at the correct positions.
Industrial Production Methods
Industrial production of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carefully monitored to maintain the isotopic enrichment and chemical integrity of the compound.
化学反应分析
Types of Reactions
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can produce various L-Histidine analogs.
科学研究应用
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of histidine-containing compounds.
Industry: Employed in the production of labeled peptides and proteins for research and diagnostic purposes.
作用机制
The mechanism of action of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves its incorporation into biological systems where it participates in various metabolic processes. The labeled isotopes allow researchers to track its movement and interactions within cells. It targets specific enzymes and pathways involved in protein synthesis and metabolism, providing insights into their functions and regulation.
相似化合物的比较
Similar Compounds
L-Histidine-13C6,15N3: Labeled with carbon-13 and nitrogen-15 isotopes.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes.
L-Histidine-13C6: Labeled with carbon-13 isotopes.
Uniqueness
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is unique due to its multiple isotopic labels, which provide a more comprehensive tool for studying complex biological systems. The combination of carbon-13, deuterium, and nitrogen-15 labels allows for detailed analysis of metabolic pathways and molecular interactions, making it a valuable compound in advanced research applications.
属性
分子式 |
C6H12ClN3O3 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4-dideuterio-(2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1D2,2+1D,3+1D,4+1,5+1D,6+1,7+1,8+1,9+1;; |
InChI 键 |
CMXXUDSWGMGYLZ-BSOGWJBHSA-N |
手性 SMILES |
[2H][13C]1=[13C]([15NH][13C](=[15N]1)[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2].O.Cl |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


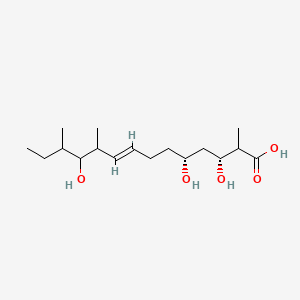
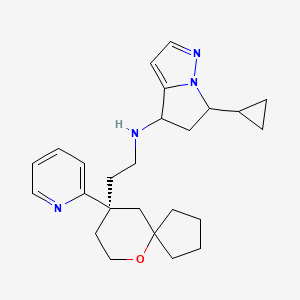
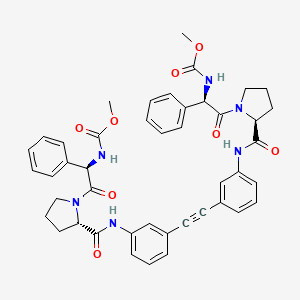
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
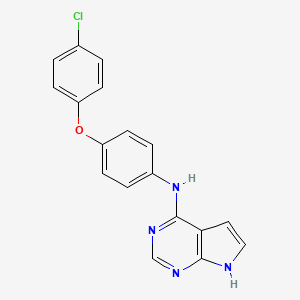

![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
